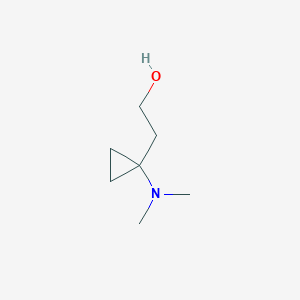
5-Hydroxy-2-(4-phenyl-piperazin-1-ylmethyl)-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2-(4-phenyl-piperazin-1-ylmethyl)-pyran-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyran ring substituted with a hydroxy group and a phenyl-piperazine moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(4-phenyl-piperazin-1-ylmethyl)-pyran-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyran ring, followed by the introduction of the hydroxy group at the 5-position. The phenyl-piperazine moiety is then attached through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of raw materials, reaction kinetics, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-2-(4-phenyl-piperazin-1-ylmethyl)-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyran ring or the phenyl-piperazine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2-(4-phenyl-piperazin-1-ylmethyl)-pyran-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 5-Hydroxy-2-(4-phenyl-piperazin-1-ylmethyl)-pyran-4-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxy group and phenyl-piperazine moiety play crucial roles in binding to these targets, modulating their activity and influencing biological pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic benefits and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Hydroxy-2-(4-methyl-piperazin-1-ylmethyl)-pyran-4-one
- 5-Hydroxy-2-(4-ethyl-piperazin-1-ylmethyl)-pyran-4-one
- 5-Hydroxy-2-(4-benzyl-piperazin-1-ylmethyl)-pyran-4-one
Uniqueness
Compared to similar compounds, 5-Hydroxy-2-(4-phenyl-piperazin-1-ylmethyl)-pyran-4-one stands out due to its specific structural features, such as the phenyl group attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C16H18N2O3 |
|---|---|
Molekulargewicht |
286.33 g/mol |
IUPAC-Name |
5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one |
InChI |
InChI=1S/C16H18N2O3/c19-15-10-14(21-12-16(15)20)11-17-6-8-18(9-7-17)13-4-2-1-3-5-13/h1-5,10,12,20H,6-9,11H2 |
InChI-Schlüssel |
ANKTYKLPOZBMTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


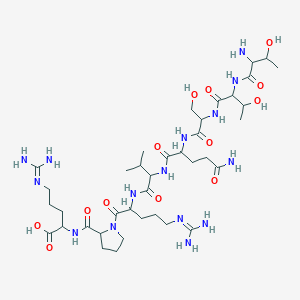
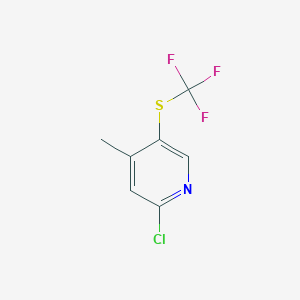
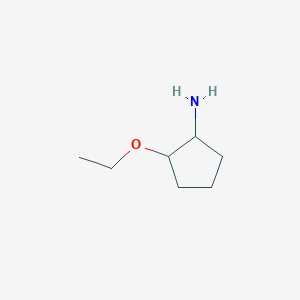
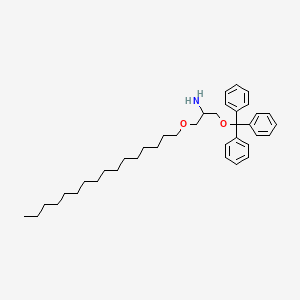
![(E)-6-(3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12108690.png)
![2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B12108695.png)
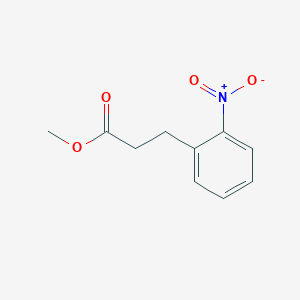
![1-Amino-8-azabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B12108712.png)

![N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12108727.png)
![5-[1-(4-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12108733.png)
![N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12108735.png)
